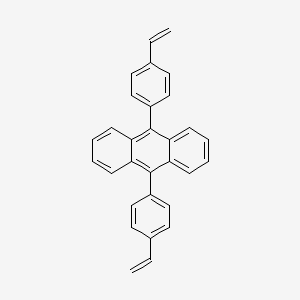
9,10-Bis(4-vinylphenyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(4-vinylphenyl)anthracene is an organic compound belonging to the anthracene family. It is characterized by the presence of two vinylphenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-vinylphenyl)anthracene typically involves the Suzuki cross-coupling reaction. This method employs palladium-catalyzed coupling of 9,10-dibromoanthracene with 4-vinylphenylboronic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, at elevated temperatures (around 100°C) to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Bis(4-vinylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the vinyl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Bis(4-ethylphenyl)anthracene.
Substitution: Brominated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
9,10-Bis(4-vinylphenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for bioimaging and sensing applications.
Medicine: Investigated for its potential use in photodynamic therapy due to its strong fluorescence properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism by which 9,10-Bis(4-vinylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This fluorescence can be harnessed in various applications, such as bioimaging and OLEDs. The molecular targets and pathways involved include interactions with light and the subsequent emission of photons .
Comparaison Avec Des Composés Similaires
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
**
Propriétés
Formule moléculaire |
C30H22 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
9,10-bis(4-ethenylphenyl)anthracene |
InChI |
InChI=1S/C30H22/c1-3-21-13-17-23(18-14-21)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)24-19-15-22(4-2)16-20-24/h3-20H,1-2H2 |
Clé InChI |
XDKXYJQSMJUNFY-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


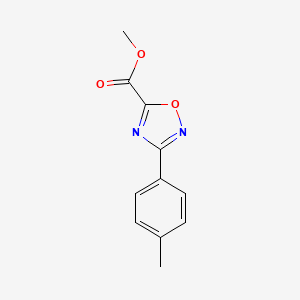
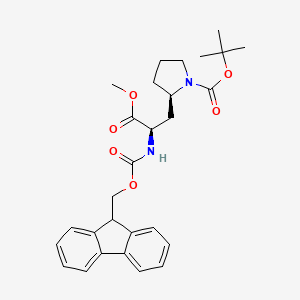
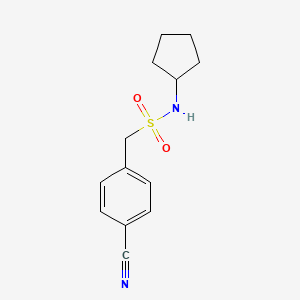

![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
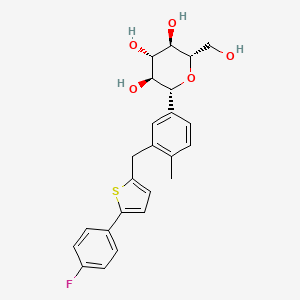

![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)
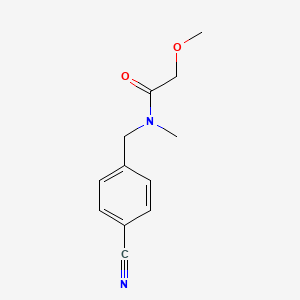
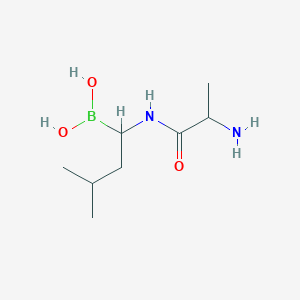

![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
